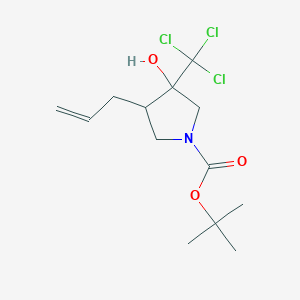![molecular formula C28H40F2N6O B14787134 3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a bicyclic octane system, and a piperidine carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the bicyclic octane system. The final steps involve the introduction of the piperidine carboxamide group and the difluoro substituents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and the bicyclic octane system can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bicyclic octane system may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
3,3-Difluoro-2-oxindoles: Known for their biological activities and potential therapeutic applications.
1,2,4-Triazole derivatives: Studied for their cytotoxic effects and potential as anticancer agents.
Propiedades
Fórmula molecular |
C28H40F2N6O |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
3,3-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H40F2N6O/c1-18(2)26-34-33-19(3)36(26)23-15-21-9-10-22(16-23)35(21)14-12-25(20-7-5-4-6-8-20)32-27(37)24-11-13-31-17-28(24,29)30/h4-8,18,21-25,31H,9-17H2,1-3H3,(H,32,37) |
Clave InChI |
ZKSOICWUBNQREY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCNCC5(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


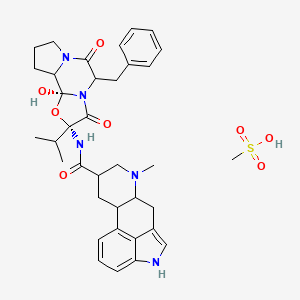

![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
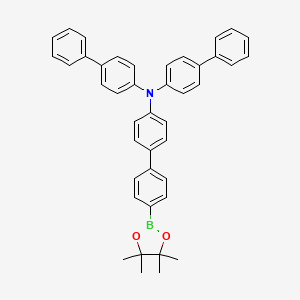
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
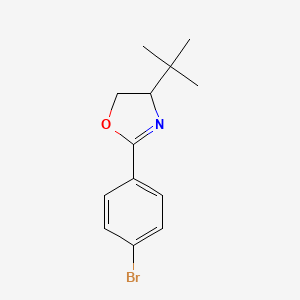


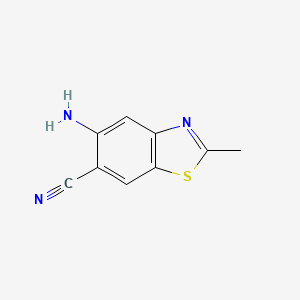

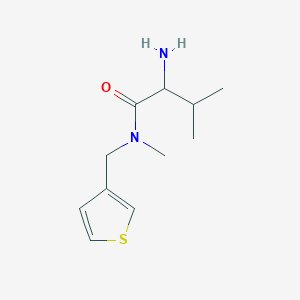
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
